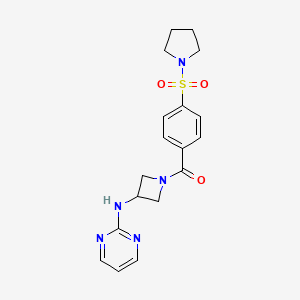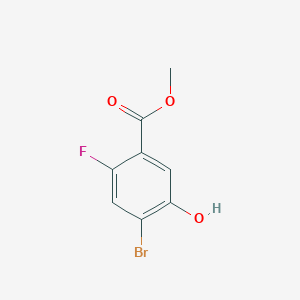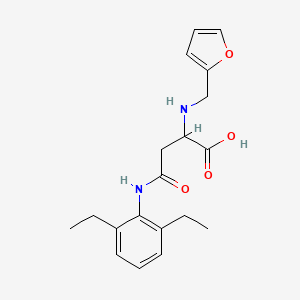
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrimidine and azetidine rings are likely to contribute to the rigidity of the molecule, while the pyrrolidine ring could introduce some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The pyrimidine ring, for example, is known to participate in various reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl group could make the compound more polar.科学的研究の応用
Synthesis and Potential Applications
Antioxidant, Antimicrobial, and Antitubercular Activities : A study by Chandrashekaraiah et al. (2014) highlights the synthesis of pyrimidine-azetidinone analogues, including compounds similar to (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone. These analogues demonstrated significant antimicrobial and antituberculosis activity, hinting at potential applications in developing novel antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Synthesis of Pyrrolidines and Piperidines : Research by Oliveira Udry et al. (2014) describes the stereospecific synthesis of pyrrolidines using sugar-derived enones, indicating the potential for creating diverse pyrrolidine structures for various applications, including pharmaceuticals (Oliveira Udry et al., 2014).
Antibacterial and Antifungal Properties : Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, demonstrating significant antimicrobial activity. This suggests the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2017).
Herbicidal Activity : A study by Huazheng (2011) on 2-(phenylsulfonylamino)pyrimidine derivatives, including compounds structurally related to the target compound, showed notable herbicidal activities. This opens up possibilities in agricultural applications (Huazheng, 2011).
Antimicrobial Activity in Novel Compounds : Research by Kumar et al. (2012) on pyrazolines and pyrimidinones, similar to the target compound, indicated good antimicrobial activity, comparable to standard drugs. This underlines their potential in developing new antimicrobial drugs (Kumar et al., 2012).
Additional Insights
Formulation Development for Poorly Water-Soluble Compounds : Burton et al. (2012) discussed the development of a formulation to increase the bioavailability of a poorly water-soluble compound. This research could be relevant in improving the delivery and effectiveness of compounds like this compound (Burton et al., 2012).
Novel 3-Oxopiperidin-2-ones Synthesis : Dejaegher et al. (2008) explored the synthesis of novel 3-oxopiperidin-2-ones, which could provide insights into novel synthetic pathways for related compounds (Dejaegher, D’hooghe, & Kimpe, 2008).
PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound for potential use in PET imaging for Parkinson's disease, showcasing the application of pyrimidine derivatives in medical imaging (Wang et al., 2017).
将来の方向性
The study of complex organic compounds like “(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone” is a vibrant field of research, with potential applications in drug discovery and development . Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties.
特性
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-17(22-12-15(13-22)21-18-19-8-3-9-20-18)14-4-6-16(7-5-14)27(25,26)23-10-1-2-11-23/h3-9,15H,1-2,10-13H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFORXFVRAUNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxyethanone](/img/structure/B2669117.png)
![3-(ethylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2669118.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2669120.png)
![(E)-2-((4-methylbenzyl)amino)-3-(((4-methylbenzyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2669121.png)
![N6-(sec-butyl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2669122.png)



![2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2669130.png)
![N-(2,6-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2669131.png)
![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2669132.png)
![2-(4-chlorophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2669133.png)
![N-[N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl]-L-valine, methyl ester](/img/structure/B2669134.png)